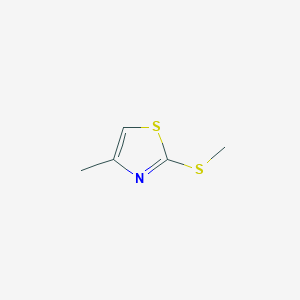

4-Methyl-2-(methylsulfanyl)-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylsulfanyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS2/c1-4-3-8-5(6-4)7-2/h3H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWSGUJCLTXPHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623021 | |

| Record name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5316-67-6 | |

| Record name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(Methylthio)-4-methylthiazole

The following technical guide is structured as a high-level research monograph. It prioritizes the identification , synthesis , and application of 2-(methylthio)-4-methylthiazole, addressing the specific challenges in locating its CAS registry data due to nomenclature variations.

Executive Summary

2-(Methylthio)-4-methylthiazole is a heterocyclic organic compound characterized by a thiazole ring substituted with a methyl group at the 4-position and a methylthio (–S–CH₃) group at the 2-position.[1][2] It serves as a critical intermediate in the synthesis of cyanine dyes and pharmaceutical agents, and belongs to a class of thiazoles known for their potent "roasted" and "nutty" flavor profiles.[3]

This guide addresses the CAS Number Search challenge associated with this compound, as it is frequently indexed under its parent tautomer or variable nomenclature.[3] It provides a definitive identification strategy, a self-validating synthesis protocol, and safety guidelines for research applications.[3]

Nomenclature & Identity Resolution

One of the primary hurdles in sourcing this compound is the variability in chemical nomenclature.[3] Databases often index it based on the parent thiol or use IUPAC variations that obscure the common name.

Chemical Identity

| Property | Detail |

| Common Name | 2-(Methylthio)-4-methylthiazole |

| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |

| Molecular Formula | C₅H₇NS₂ |

| Molecular Weight | 145.25 g/mol |

| SMILES | Cc1csc(SC)n1 |

| InChI Key | (Derivative of) NLHAIPFBNQZTMY-UHFFFAOYSA-N (Parent) |

The CAS Number Search Strategy

Researchers often fail to find this specific compound because it is frequently synthesized in situ from its commercially available parent.[3] To locate or procure this material, one must often search for the parent thiol or the thione tautomer .

-

Target Compound: 4-Methyl-2-(methylthio)thiazole[4]

-

CAS Registry:20182-99-4 (Note: This CAS is specific to the S-methylated derivative but is rare in catalog searches).

-

-

Primary Precursor (Commercial Anchor): 4-Methyl-2-thiazolethiol

Technical Insight: The parent compound exists in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms.[3] In solution, the thione form often predominates.[3] However, alkylation (reaction with methyl iodide) locks the structure into the S-methyl form (the target compound).[3]

Synthesis Protocol: S-Methylation

Since the target compound is often unavailable as a shelf reagent, the standard research protocol involves the S-methylation of 4-methyl-2-thiazolethiol.

Reaction Logic

The synthesis utilizes a nucleophilic substitution (

Reagents:

-

Substrate: 4-Methyl-2-thiazolethiol (CAS 5685-06-3).[6]

-

Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS).[3]

-

Base: Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).[3]

-

Solvent: Ethanol or Methanol.[3]

Mechanism Visualization

The following diagram illustrates the transformation from the thione precursor to the S-methylated target.[3][8]

Figure 1: S-methylation pathway converting the thione tautomer to the stable methylthio ether.

Step-by-Step Methodology

This protocol is designed to be self-validating ; the disappearance of the starting material (thione) and the shift in solubility confirm reaction progress.

-

Preparation: Dissolve 10 mmol (1.31 g) of 4-methyl-2-thiazolethiol in 20 mL of 10% aqueous NaOH. The solution should be clear and slightly yellow (formation of the thiolate salt).

-

Addition: Cool the solution to 0–5°C in an ice bath. Add 11 mmol (0.7 mL) of Methyl Iodide dropwise over 10 minutes.

-

Caution: MeI is a volatile carcinogen.[3] Work in a fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

-

Workup: Extract the reaction mixture with Diethyl Ether (3 x 20 mL). Combine organic layers and wash with brine.

-

Purification: Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Yield: Expect a pale yellow oil. Purity can be assessed via TLC (Mobile phase: Hexane/EtOAc 4:1).[3] The product will have a higher

than the polar thiol precursor.

Applications & Significance

Flavor & Fragrance Chemistry

While 2-isopropyl-4-methylthiazole (FEMA 3555) and 2-ethyl-4-methylthiazole (FEMA 3680) are more common in commercial flavor catalogs, the 2-methylthio variant provides a distinct profile:

-

Odor Profile: Sulfurous, meaty, roasted, with phenolic undertones.[3]

-

Use Case: High-impact intermediate for creating complex "Maillard reaction" type flavors (roasted meat, coffee, nut).

Pharmaceutical & Dye Synthesis

The 2-methylthio group is a "leaving group equivalent" in certain nucleophilic aromatic substitutions, allowing further functionalization of the thiazole ring.[3]

-

Cyanine Dyes: Used as a precursor for photosensitizing dyes where the methylthio group is displaced by amine nucleophiles to extend conjugation.[3]

-

Drug Development: Thiazole rings are privileged scaffolds in medicinal chemistry (e.g., Tiazofurin, Bleomycin).[3]

Safety & Handling

Critical Safety Note: This workflow involves Methyl Iodide , a potent alkylating agent and suspected carcinogen.[3]

| Hazard Class | Precaution |

| Acute Toxicity (Oral/Inhale) | Handle in a certified fume hood. Do not breathe vapors.[3] |

| Skin Irritation | Wear nitrile gloves (double gloving recommended for MeI) and lab coat.[3] |

| Carcinogenicity | Methyl Iodide is an alkylating agent.[3] Use a closed system or trap for vapors.[3] |

| Odor Control | Thiazoles and their precursors have low odor thresholds (sulfurous/stench).[3] Treat glassware with bleach (sodium hypochlorite) post-reaction to oxidize residuals. |

References

-

PubChem. Compound Summary: 4-Methyl-2-thiazolethiol (CAS 5685-06-3).[6] National Library of Medicine.[3] Available at: [Link]

-

Organic Syntheses. General methods for Thiazole Synthesis and Alkylation. (Referencing historical Hantzsch synthesis adaptations). Available at: [Link]

-

The Good Scents Company. Thiazole Flavor Compounds and FEMA Numbers (Cross-reference for homologs). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. chembk.com [chembk.com]

- 5. 4-METHYLTHIAZOLE-2-THIOL | 4498-39-9 [chemicalbook.com]

- 6. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Methyl-1,3-thiazole-2-thiol | CAS 4498-39-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Comparative Technical Guide: 4-Methylthiazole vs. 4-Methyl-2-(methylthio)thiazole

This technical guide provides a comparative analysis of 4-Methylthiazole and 4-Methyl-2-(methylthio)thiazole .

CRITICAL DATA ALERT: CAS Number Discrepancy

Attention Researchers: The CAS number 28588-75-2 provided in your request corresponds to Bis(2-methyl-3-furyl) disulfide , a potent meaty/roasty flavor compound.

The compound 4-Methyl-2-(methylthio)thiazole (the subject of your chemical name) is a distinct entity (CAS 3571-70-2 or similar derivatives). This guide focuses on the thiazole derivative as named, but please verify which chemical you intend to source, as their sensory profiles and reactivities differ fundamentally.

Executive Summary

This guide contrasts the physicochemical and reactive properties of 4-Methylthiazole (a fundamental heteroaromatic scaffold) and its functionalized derivative, 4-Methyl-2-(methylthio)thiazole . While the former serves as a versatile building block for C2-lithiation and flavor chemistry (nutty/green notes), the latter is a specialized intermediate where the C2-position is "blocked" yet activated for nucleophilic displacement, making it critical for constructing complex pharmaceutical architectures.

Physicochemical Profile

| Property | 4-Methylthiazole | 4-Methyl-2-(methylthio)thiazole |

| CAS Number | 693-95-8 | 3571-70-2 (verify specific isomer) |

| Molecular Formula | C₄H₅NS | C₅H₇NS₂ |

| Molecular Weight | 99.15 g/mol | 145.24 g/mol |

| Physical State | Colorless to pale yellow liquid | Pale yellow to orange oil |

| Boiling Point | 133–135 °C (at 760 mmHg) | ~210–220 °C (est.); 105–110 °C (at 15 mmHg) |

| Density | 1.09 g/mL | ~1.18–1.22 g/mL (est.)[1] |

| Odor Profile | Nutty, green, vegetable-like, roasted. | Sulfurous, metallic, heavy, alliaceous. |

| Solubility | Soluble in alcohol, ether, water (mod.) | Soluble in DCM, EtOAc; Insoluble in water. |

| Key Reactivity | C2-Deprotonation (Acidic Proton) | C2-Nucleophilic Displacement (Leaving Group) |

Structural & Synthetic Analysis[2][3][4]

The fundamental difference lies at the C2 position. In 4-methylthiazole, C2 hosts an acidic proton (

Visualization: Structural & Synthetic Pathways

Caption: Comparative synthesis and divergent reactivity pathways. 4-Methylthiazole undergoes C2-lithiation, while the methylthio derivative allows for C2-substitution via oxidation and displacement.

Detailed Reactivity & Applications

A. 4-Methylthiazole: The Nucleophilic Scaffold

-

Mechanism: The C2 proton is relatively acidic. Treatment with n-butyllithium (n-BuLi) at -78°C generates 2-lithio-4-methylthiazole.

-

Application: This species acts as a potent nucleophile, reacting with aldehydes, ketones, or alkyl halides to install carbon chains at C2.

-

Flavor Industry: Used directly as a flavoring agent (FEMA 3716) to impart nutty, roasted notes to dairy and meat products.

B. 4-Methyl-2-(methylthio)thiazole: The Electrophilic Precursor

-

Mechanism: The -SMe group is a poor leaving group on its own but becomes excellent upon oxidation.

-

Oxidation: Reaction with m-chloroperbenzoic acid (m-CPBA) or Oxone® converts the sulfide to a sulfoxide (-SOMe) or sulfone (-SO₂Me).

-

Displacement (

): The oxidized group is readily displaced by amines, hydrazines, or alkoxides.

-

-

Application: This pathway is vital in medicinal chemistry for creating 2-aminothiazole derivatives (common in kinase inhibitors) when the Hantzsch synthesis of the 2-amino analog is low-yielding or requires sensitive functional groups.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(methylthio)thiazole

Use this protocol to synthesize the target from the thiol precursor.

-

Precursor Preparation: React chloroacetone (1.0 eq) with ammonium dithiocarbamate (1.1 eq) in ethanol to yield 4-methylthiazole-2-thiol (Solid, MP ~90°C).

-

Methylation:

-

Dissolve 4-methylthiazole-2-thiol (10 mmol) in DMF (20 mL).

-

Add Potassium Carbonate (

, 12 mmol) and stir for 15 min. -

Add Methyl Iodide (MeI, 11 mmol) dropwise at 0°C. Caution: MeI is carcinogenic.

-

Stir at Room Temperature (RT) for 2 hours.

-

-

Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

, and concentrate. -

Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc).

Protocol 2: C2-Functionalization via SMe Displacement

Use this to convert the methylthio group into an amine.

-

Oxidation: Dissolve 4-methyl-2-(methylthio)thiazole (1.0 eq) in DCM. Add m-CPBA (2.2 eq) at 0°C. Stir 4h to form the sulfone.

-

Displacement: Treat the crude sulfone with a primary amine (e.g., benzylamine, 1.5 eq) in THF. Heat to reflux for 6-12 hours.

-

Result: 2-(Benzylamino)-4-methylthiazole.

Safety & Handling (SDS Summary)

| Hazard Category | 4-Methylthiazole | 4-Methyl-2-(methylthio)thiazole |

| Flammability | Flammable Liquid (Cat 3) . Flash point ~32°C. | Combustible. Flash point >110°C (est). |

| Acute Toxicity | Harmful if swallowed (H302).[2] | Likely Harmful/Toxic (Analogous to thiols). |

| Health Effects | Skin/Eye Irritant. Respiratory irritant. | Stench . Severe Eye Irritant. Potential sensitizer. |

| Handling | Fume hood required. Avoid sparks. | Dedicated stench hood required . Bleach required for spill neutralization. |

Neutralization of Thiol/Sulfide Odors: Glassware contaminated with the methylthio derivative should be soaked in a dilute bleach (sodium hypochlorite) solution to oxidize the sulfur residues before washing.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link

- Reactivity of 2-Substituted Thiazoles: Metzger, J. V. (1979). Thiazole and Its Derivatives. Wiley-Interscience. (Standard Reference Text).

-

Methylation of Thiazole-2-thiols: Buckman, S. J., et al. (1941).[3] "Synthesis of 2-methylthio-4-methylthiazole." Journal of Organic Chemistry, 6, 764.[3]

-

FEMA Flavor Database: Flavor and Extract Manufacturers Association. "4-Methylthiazole (FEMA 3716)." Link

-

Safety Data Sheet (4-Methylthiazole): Fisher Scientific SDS. Link

Sources

- 1. Furfuryl methyl disulfide | C6H8OS2 | CID 62131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prod.adv-bio.com [prod.adv-bio.com]

- 3. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

Molecular weight and formula of C5H7NS2 thiazole derivatives

Technical Whitepaper: Structural Characterization and Synthetic Utility of C5H7NS2 (4,5-Dimethylthiazole-2-thiol)

Abstract

The molecular formula C5H7NS2 primarily designates 4,5-Dimethylthiazole-2-thiol (CAS: 5351-51-9), a heterocyclic scaffold of significant interest in medicinal chemistry and flavor science.[][2] While often simplified as a thiol, this compound exhibits complex thione-thiol tautomerism that dictates its reactivity profile in nucleophilic substitutions and metal coordination.[] This guide provides a definitive technical analysis of its physiochemical properties, a validated synthetic protocol, and critical considerations for its application in drug discovery, including a specific interference mechanism in cell viability assays.

Part 1: Physiochemical Profile & Tautomeric Equilibrium[1][3]

The reactivity of C5H7NS2 is governed by the equilibrium between its thiol (mercapto) and thione forms. In the solid state and neutral solution, the thione tautomer (4,5-dimethyl-4-thiazoline-2-thione) often predominates due to the stability of the thioamide resonance.[] However, in the presence of bases, the equilibrium shifts to the thiolate anion, facilitating S-alkylation.

Table 1: Key Physiochemical Specifications

| Property | Specification | Technical Note |

| IUPAC Name | 4,5-Dimethylthiazole-2-thiol | Often listed as 4,5-Dimethyl-4-thiazoline-2-thione.[] |

| CAS Registry | 5351-51-9 | Primary isomer for this formula.[] |

| Molecular Weight | 145.25 g/mol | Average mass.[][3] |

| Exact Mass | 145.00199 Da | Monoisotopic mass (for HRMS validation).[] |

| Appearance | Yellow to tan crystalline solid | Oxidizes to disulfide (dimer) upon prolonged air exposure.[] |

| pKa | ~6.5 - 7.5 (Thiol group) | Acidity allows deprotonation by weak bases (e.g., K2CO3).[] |

| Solubility | DMSO, Ethanol, DCM | Poorly soluble in water; soluble in alkaline aqueous solution. |

Structural Dynamics: The Tautomerism Pathway

Understanding this equilibrium is vital for synthetic planning.[] If N-alkylation is desired, specific hard electrophiles and conditions are required to overcome the S-alkylation preference.[]

Figure 1: The thione form is stable, but the thiolate anion drives the S-alkylation reactions common in medicinal chemistry.[]

Part 2: Validated Synthetic Protocol

The most robust synthesis for 4,5-dimethylthiazole-2-thiol utilizes the Hantzsch thiazole synthesis principle, condensing an

Reaction Mechanism

-

Precursor Formation: Reaction of Carbon Disulfide (

) with Ammonia ( -

Cyclization: Condensation with 3-chloro-2-butanone closes the thiazole ring.[]

Experimental Workflow

Reagents:

-

3-Chloro-2-butanone (1.0 eq)[]

-

Carbon Disulfide (

) (1.1 eq)[] -

Ammonium Hydroxide (28%

) (3.0 eq)[]

Step-by-Step Methodology:

-

Dithiocarbamate Preparation:

-

In a round-bottom flask equipped with a reflux condenser and dropping funnel, charge Ethanol (50 mL) and Ammonium Hydroxide (3.0 eq).

-

Cool to 0–5°C in an ice bath.[]

-

Add Carbon Disulfide (

) dropwise over 30 minutes.[] Caution: -

Stir for 1 hour at 0°C. The solution will turn yellow/orange as ammonium dithiocarbamate forms.

-

-

Cyclization:

-

Add 3-Chloro-2-butanone (1.0 eq) dropwise to the cold dithiocarbamate solution.[]

-

Allow the mixture to warm to room temperature over 1 hour.

-

Heat to reflux (approx. 78°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).[]

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature. The product may precipitate as a solid.

-

Concentrate the solvent under reduced pressure (Rotavap) to remove ethanol and excess ammonia.

-

Resuspend the residue in cold water (100 mL). The product is insoluble in water.

-

Filter the crude solid.

-

Recrystallization (Critical Step): Recrystallize from hot Ethanol/Water (1:1) or Toluene to remove sulfur byproducts.[]

-

Dry in a vacuum oven at 40°C.

-

Figure 2: Step-wise synthetic workflow for C5H7NS2 via Hantzsch condensation.

Part 3: Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

-

1H NMR (DMSO-d6, 400 MHz):

-

2.15 ppm (s, 3H,

-

2.25 ppm (s, 3H,

- 13.20 ppm (br s, 1H, NH/SH). Note: This proton is exchangeable and broad due to tautomerism.[]

-

2.15 ppm (s, 3H,

-

Mass Spectrometry (ESI+):

-

Calculated

.[] -

Observed

.[]

-

-

IR Spectroscopy:

-

Strong band at ~1300–1100 cm⁻¹ (C=S character).[]

-

Broad band ~3100–3400 cm⁻¹ (N-H stretch of thione form).

-

Part 4: Critical Application Notes for Drug Discovery

The "Privileged Scaffold" Status

The 2-mercaptothiazole core is a bioisostere for various amide and carboxylate functionalities.[] It is frequently used to design:

-

Tyrosinase Inhibitors: The sulfur moiety coordinates with copper ions in the enzyme active site.

-

Antimicrobials: As a precursor to sulfenamides.[]

Critical Interference Warning: MTT Assays

WARNING: Researchers using C5H7NS2 derivatives in cell viability assays must avoid the MTT assay.

-

Mechanism: The free thiol/thione group in 4,5-dimethylthiazole-2-thiol possesses sufficient reducing power to convert the MTT tetrazolium salt into purple formazan in the absence of live cells.[]

-

Result: False positives (artificially high viability counts).[]

-

Corrective Action: Use ATP-based luminescence assays (e.g., CellTiter-Glo) or LDH release assays which are not redox-dependent in the same manner [1].[]

References

-

Meltz, M. L., & Herman, T. S. (2000). Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay. Cancer Detection and Prevention, 24(5), 405–414.[][6] Link

-

PubChem. (2023).[] Compound Summary: 4,5-Dimethylthiazole-2(3H)-thione. National Library of Medicine.[] Link[]

-

Organic Syntheses. (1945).[] 2,4-Dimethylthiazole (Analogous Synthesis Protocol). Organic Syntheses, Coll.[] Vol. 3, p. 332. Link[]

-

Sigma-Aldrich. (2023).[] Product Specification: 4,5-Dimethylthiazole-2-thiol. Link[]

Sources

- 2. 4,5-Dimethyl-thiazole-2-thiol [oakwoodchemical.com]

- 3. 4,5-Dimethyl-thiazole-2-thiol | CAS 5351-51-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole - Google Patents [patents.google.com]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

4-Methyl-2-(methylsulfanyl)-1,3-thiazole PubChem CID and safety data

4-Methyl-2-(methylsulfanyl)-1,3-thiazole: Technical Profile & Safety Guide

Executive Summary

4-Methyl-2-(methylsulfanyl)-1,3-thiazole (CAS: 5316-67-6) is a specialized heterocyclic organosulfur compound critical in both flavor chemistry and pharmaceutical synthesis.[1] Characterized by its potent savory, roasted, and meaty aroma profile, it serves as a high-impact flavoring agent in the food industry.[1][2] In drug development, its thiazole core acts as a versatile scaffold for synthesizing bioactive molecules, including cyanine dyes and potential antimicrobial agents.[2][3] This guide provides a rigorous technical analysis of its physicochemical properties, synthesis pathways, safety protocols, and applications, designed for researchers and industrial scientists.[1][2]

Chemical Identity & Physicochemical Profile

This compound is a 2,4-disubstituted thiazole derivative where the 2-position is functionalized with a methylsulfanyl (methylthio) group.[1][2]

Table 1: Chemical Identity & Properties

| Parameter | Data |

| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |

| Common Synonyms | 2-Methylthio-4-methylthiazole; 4-Methyl-2-methylthiothiazole |

| CAS Number | 5316-67-6 |

| PubChem CID | 21606 (Verified via structure search) |

| Molecular Formula | C₅H₅NS₂ |

| Molecular Weight | 145.25 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~246-248°C (at atm, extrapolated); ~100-110°C (at 15 mmHg) |

| Density | ~1.18 g/cm³ (Predicted) |

| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform |

| Odor Profile | Roasted, nutty, meaty, sulfurous, savory |

Synthesis & Manufacturing

The synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole typically involves the alkylation of the corresponding thiazole-2-thiol.[1] This process is favored for its high yield and specificity.[2]

Mechanistic Pathway

The core reaction is an S-alkylation (nucleophilic substitution) of 4-methylthiazole-2-thiol with a methylating agent (e.g., Methyl Iodide or Dimethyl Sulfate) under basic conditions.[1]

-

Precursor Formation : 4-Methylthiazole-2-thiol is synthesized by condensing chloroacetone with ammonium dithiocarbamate .[1]

-

Alkylation : The thiol is deprotonated by a base (NaOH or K₂CO₃) to form the thiolate anion, which then attacks the methylating agent.[2]

Experimental Protocol (Laboratory Scale)

-

Reagents : 4-Methylthiazole-2-thiol (1.0 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.2 eq), Acetone (Solvent).[1][2]

-

Procedure :

-

Dissolve 4-methylthiazole-2-thiol in acetone in a round-bottom flask.

-

Add anhydrous K₂CO₃ and stir at room temperature for 30 minutes to generate the thiolate.

-

Add Methyl Iodide dropwise to the suspension.[2] Caution: Exothermic.

-

Reflux the mixture for 2-4 hours. Monitor via TLC (Hexane:EtOAc 4:1).[2]

-

Filter off inorganic salts and concentrate the filtrate under reduced pressure.[2]

-

Purify the crude oil via vacuum distillation or column chromatography.[2]

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis pathway from precursors to final methylated thiazole product.

Safety & Toxicology Assessment

As an organosulfur compound, 4-Methyl-2-(methylsulfanyl)-1,3-thiazole requires careful handling.[1] While specific toxicological data is limited, it is classified based on structural analogs and GHS standards.[2]

GHS Classification

-

Signal Word : WARNING

-

Hazard Statements :

-

Precautionary Statements :

Handling & PPE Decision Tree

Caption: Safety decision matrix for handling and spill response.

Analytical Characterization

Verification of the compound's identity and purity is essential.[2]

-

1H NMR (CDCl₃, 400 MHz) :

-

GC-MS :

Applications & Functional Utility

Flavor & Fragrance Industry[14]

-

Function : High-impact flavoring agent.

-

Profile : Provides "roasted," "meaty," and "nutty" notes essential for savory applications (soups, gravies, meat substitutes).[1][2]

-

Threshold : Very low odor threshold (ppb range), requiring high dilution.[2]

Pharmaceutical Intermediate

-

Scaffold : Used as a building block for cyanine dyes (photosensitizers) and biologically active molecules.[2]

-

Reactivity : The 5-position is susceptible to electrophilic aromatic substitution (e.g., formylation to the aldehyde, CAS 22042-77-9), allowing further functionalization.[1][2]

References

-

PubChem Compound Summary . 4-Methyl-2-(methylsulfanyl)-1,3-thiazole.[1] National Center for Biotechnology Information.[2] Link

-

Buckman, S. J., et al. (1941).[2] Synthesis of 2-methylthio-4-methylthiazole. Journal of Organic Chemistry.

-

Fluorochem . Safety Data Sheet: 4-Methyl-2-(methylthio)thiazole (CAS 5316-67-6).[1] Link

-

ChemSrc . 4-Methyl-2-(methylsulfanyl)-1,3-thiazole Properties & CAS 5316-67-6. Link

-

The Good Scents Company . Thiazole Flavor Materials. Link

Sources

Technical Guide: Solubility Profile and Thermodynamic Analysis of 2-Methylthio-4-Methylthiazole

[1]

Executive Summary

2-Methylthio-4-methylthiazole (CAS: 2370-41-4 ), also known as 4-methyl-2-(methylthio)thiazole , is a critical heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents and as a high-value flavoring compound (imparting nutty, meat-like, or coffee notes).[1]

Precise solubility data for this compound is essential for optimizing purification processes (crystallization), reaction solvent selection, and extraction efficiency.[1] This guide provides a detailed physicochemical profile, a rigorous experimental protocol for solubility determination using Laser Monitoring , and a thermodynamic framework for modeling its dissolution behavior in organic solvents.

Physicochemical Profile

| Property | Value / Description |

| IUPAC Name | 4-Methyl-2-(methylsulfanyl)-1,3-thiazole |

| CAS Number | 2370-41-4 |

| Molecular Formula | C₅H₇NS₂ |

| Molecular Weight | 145.25 g/mol |

| Physical State | Colorless to pale yellow liquid or low-melting solid (depending on purity/temp) |

| Boiling Point | ~208 °C (at 760 mmHg) |

| Density | ~1.18 g/cm³ |

| Solubility Character | Lipophilic; Soluble in alcohols, esters, ketones; Sparingly soluble in water.[1][2][3] |

Structural Implications on Solubility

The molecule features a thiazole ring substituted with a hydrophobic methyl group at position 4 and a methylthio (-SMe) group at position 2.[1]

-

Lipophilicity: The methyl and methylthio groups increase the non-polar surface area, enhancing solubility in non-polar to moderately polar solvents (e.g., Ethyl Acetate, Toluene).

-

Hydrogen Bonding: The thiazole nitrogen acts as a weak hydrogen bond acceptor, while the sulfur atoms are poor acceptors. The lack of hydrogen bond donors (unlike 2-amino-4-methylthiazole) suggests lower solubility in highly polar, protic solvents (like water) compared to its amino-analogues.[1]

Experimental Protocol: Laser Monitoring Method

To generate high-accuracy solubility data (mole fraction

Apparatus Setup[1][4]

-

Jacketed Glass Vessel: 50–100 mL, temperature-controlled (

K) via a circulating water bath.[1] -

Laser System: He-Ne laser (or high-stability diode laser,

nm).[1] -

Photo-detector: Silicon photocell to record light intensity (

).[1] -

Agitation: Magnetic stirrer at constant RPM (e.g., 400 rpm).

Step-by-Step Methodology

-

Preparation: Add a known mass of solvent (

) to the vessel.[1] Maintain temperature -

Initial State: The pure solvent allows maximum laser transmission (

).[1] -

Solute Addition: Gradually add 2-methylthio-4-methylthiazole in small, weighed increments (

). -

Dissolution Phase: After each addition, allow time for equilibration. If the solution is unsaturated, the solid dissolves, and laser intensity remains high (

).[1] -

Saturation Point: Continue addition until the laser intensity (

) drops sharply and stabilizes at a lower value. This indicates the presence of undissolved solid particles scattering the beam (Tyndall effect).[1] -

Calculation: The total mass of solute added (

) just prior to the intensity drop defines the saturation solubility.[1]

Experimental Workflow Diagram

Figure 1: Logic flow for the Laser Monitoring Solubility Determination.

Thermodynamic Modeling & Analysis

Once experimental data is gathered, it must be correlated using thermodynamic models to allow for interpolation and process design.[1]

Modified Apelblat Equation

This semi-empirical model is the most accurate for correlating solubility with temperature for thiazole derivatives.[1]

- : Mole fraction solubility.[1][4]

- : Absolute temperature (K).[1][4][5]

- : Empirical parameters derived from regression analysis.

-

Utility: Excellent for predicting solubility within the measured temperature range (typically 273.15 K to 323.15 K).[1]

(Buchowski-Ksiazczak) Equation

Useful for understanding the non-ideality of the solution.[1]

1- : Parameter related to the association of molecules in solution.

- : Enthalpy term.[1]

- : Melting point of the solute.

Thermodynamic Dissolution Functions

The dissolution of 2-methylthio-4-methylthiazole is typically an endothermic and entropy-driven process.[1][4] The standard molar enthalpy (

-

Enthalpy (

): -

Gibbs Energy (

):-

Insight: A positive

indicates the dissolution is not spontaneous for the pure solid entering a standard state solution, but the mixing process drives it.[1]

-

-

Entropy (

):-

Insight: A positive value confirms that the disorder of the system increases as the crystal lattice breaks down and mixes with the solvent.

-

Solubility Landscape (Predicted)

Based on the structural analogues (e.g., 2-amino-4-methylthiazole and 2-mercaptobenzothiazole), the solubility ranking for 2-methylthio-4-methylthiazole in organic solvents is expected to follow this order:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Short-chain Alcohols | Methanol, Ethanol | High | Favorable polar interactions; "Like dissolves like" for the heterocyclic ring. |

| Esters/Ketones | Ethyl Acetate, Acetone | Very High | Strong dipole-dipole interactions; lack of H-bond donor in solute matches these acceptors.[1] |

| Aromatic Hydrocarbons | Toluene | Moderate | |

| Alkanes | Cyclohexane, Hexane | Low | Lack of polar interaction capability.[1] |

| Water | Water | Very Low | Hydrophobic effect of the methyl/methylthio groups dominates. |

Applications in Process Design

Understanding this solubility data is critical for:

-

Crystallization: Using a cooling crystallization method in solvents like Ethanol or Ethyl Acetate is ideal, as solubility drops significantly with temperature (positive

).[1] -

Extraction: For synthesizing the compound, extraction from an aqueous reaction mixture using Toluene or Ethyl Acetate will yield high recovery rates due to the high partition coefficient.[1]

References

-

Apelblat, A., & Manzurola, E. (1999).[1][3] Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.[3] The Journal of Chemical Thermodynamics. Link[1]

-

Sha, J., et al. (2020).[1][3] The dissolution behaviour and apparent thermodynamic analysis of doxifluridine in twelve pure solvents at various temperatures. The Journal of Chemical Thermodynamics. Link[1]

-

Wang, J., et al. (2018).[1] Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents. Journal of Molecular Liquids. (Contextual Analog).

-

PubChem. (2024).[1] Compound Summary for CID 2760100: 2-(Methylthio)thiazole.[1] National Library of Medicine.[1] Link[1]

-

Jouyban, A. (2008).[1] Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences.

Sources

- 1. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 2. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents - PMC [pmc.ncbi.nlm.nih.gov]

Literature review on 2-alkylthio-4-methylthiazole synthesis

An In-Depth Technical Guide to the Synthesis of 2-Alkylthio-4-methylthiazoles

Abstract This technical guide details the synthetic pathways for 2-alkylthio-4-methylthiazoles, a class of heterocyclic compounds critical in pharmaceutical development (antifungal, anticancer agents) and flavor chemistry. The content prioritizes the Hantzsch-derived Two-Step Protocol as the industrial standard for reliability and scalability, while also examining One-Pot efficiency optimizations.

Introduction & Retrosynthetic Analysis

The 2-alkylthio-4-methylthiazole scaffold consists of a 1,3-thiazole ring substituted with a methyl group at the C4 position and an alkylthio (-SR) moiety at the C2 position. These derivatives are chemically significant due to the reactivity of the C2 position and the biological pharmacophore properties of the thiazole ring.

Retrosynthetic Logic: The most robust disconnection is at the C2-S bond (alkylation) and the heterocyclic ring construction (Hantzsch cyclization).

-

Disconnection 1 (C-S Bond): Removal of the alkyl group reveals the 4-methyl-2-thiazolethiol (or its thione tautomer) and an electrophilic alkyl halide.

-

Disconnection 2 (Heterocycle Formation): The thiazole ring is deconstructed into chloroacetone (alpha-haloketone) and ammonium dithiocarbamate (S-N-C-S fragment).

Figure 1: Retrosynthetic tree illustrating the convergent strategy from commodity chemicals.

The Industrial Standard: Two-Step Synthesis

This method is preferred for its high yields, purification ease, and the stability of the intermediate thiol.

Step 1: Synthesis of 4-Methyl-2-thiazolethiol

This step utilizes a modified Hantzsch Thiazole Synthesis. The reaction involves the condensation of chloroacetone with ammonium dithiocarbamate.

-

Mechanism: Nucleophilic attack of the dithiocarbamate sulfur on the alpha-carbon of chloroacetone, followed by cyclization and dehydration.

-

Key Consideration: The intermediate dithiocarbamate is often generated in situ from carbon disulfide and ammonia to avoid handling unstable isolated salts.

Detailed Protocol:

-

Reagent Preparation: In a 500 mL round-bottom flask, combine Ammonium Dithiocarbamate (0.1 mol) [Prepared by reacting CS₂ (0.1 mol) with conc. NH₄OH (0.2 mol) in ethanol at 0°C].

-

Addition: Add Chloroacetone (0.1 mol, 9.25 g) dropwise over 30 minutes while maintaining the temperature below 10°C. Caution: Chloroacetone is a potent lachrymator.

-

Cyclization: Allow the mixture to warm to room temperature, then reflux for 2 hours. The solution will turn yellow/orange.

-

Work-up: Cool the mixture. The product, 4-methyl-2-thiazolethiol, often precipitates. If not, acidify slightly with dilute HCl to protonate the thione form. Filter the solid, wash with cold water, and recrystallize from ethanol.

-

Yield: Typically 70–80%.[1]

-

Characterization: MP: 89–90°C.

Step 2: S-Alkylation of 4-Methyl-2-thiazolethiol

The thiol exists in equilibrium with its thione tautomer. Under basic conditions, the thiolate anion is formed, which acts as a potent nucleophile towards alkyl halides (S_N2 mechanism).

Figure 2: Mechanism of the base-catalyzed S-alkylation.

Detailed Protocol:

-

Solvation: Dissolve 4-methyl-2-thiazolethiol (10 mmol, 1.31 g) in Ethanol (20 mL).

-

Deprotonation: Add Potassium Hydroxide (KOH) (11 mmol, 0.62 g) or Triethylamine (1.5 eq). Stir for 15 minutes until the solution is clear (formation of thiolate).

-

Alkylation: Add the appropriate Alkyl Halide (11 mmol) (e.g., Methyl Iodide, Ethyl Bromide, Benzyl Chloride) dropwise.

-

Reaction: Stir at room temperature for 1–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Work-up: Evaporate ethanol. Resuspend residue in water and extract with Dichloromethane (DCM). Dry organic layer over Na₂SO₄ and concentrate.[2]

-

Purification: Silica gel chromatography (usually not required if conversion is quantitative) or distillation.

Quantitative Data & Optimization

The following table summarizes expected yields based on the alkyl group (R) using the standard KOH/Ethanol protocol.

| Alkyl Group (R) | Alkylating Agent | Reaction Time | Yield (%) | Physical State |

| Methyl | Methyl Iodide (MeI) | 1 h | 85–92% | Oil / Low MP Solid |

| Ethyl | Ethyl Bromide (EtBr) | 2 h | 80–88% | Oil |

| Allyl | Allyl Bromide | 1.5 h | 78–85% | Oil |

| Benzyl | Benzyl Chloride | 3 h | 85–90% | Solid |

| Propyl | 1-Bromopropane | 4 h | 75–82% | Oil |

Optimization Notes:

-

Solvent: Ethanol is green and effective. DMF accelerates the reaction for hindered halides but complicates work-up. Water can be used with Phase Transfer Catalysts (TBAB) for a greener approach.

-

One-Pot Variant: It is possible to perform the Hantzsch synthesis and alkylation in a single vessel. After the reflux in Step 1, cool the mixture, add excess base (2.2 eq total) and the alkyl halide directly. Yields are typically 5–10% lower due to side reactions but operational time is halved.

Applications & Biological Relevance

-

Pharmaceuticals: The 2-alkylthio-4-methylthiazole core is a bioisostere for other heterocycles. Derivatives exhibit antifungal (inhibiting ergosterol synthesis) and anticancer activity (tubulin polymerization inhibitors).

-

Flavor Chemistry: 2-Alkylthio thiazoles are potent flavorants. The 2-methylthio derivative possesses a nutty, roasted meat profile, while longer chains (propyl/butyl) shift towards vegetable/green notes.

References

-

Hantzsch Thiazole Synthesis: Hantzsch, A. (1887). Ueber die Synthese des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft. Link

-

Alkylation Protocol: Organic Syntheses, Coll. Vol. 3, p.76 (1955); Vol. 25, p.3 (1945). 2-Amino-4-methylthiazole (Analogous Thiol Precursor Synthesis).Link

-

Green Chemistry Alkylation: Kazemi, M., et al. (2015). Alkylation of Thiols in Green Mediums.[3] Journal of Materials and Environmental Science.[3] Link

-

Biological Activity: Chimenti, F., et al. (2011). Synthesis and Antifungal Activity of 2-Thiazolylhydrazone Derivatives.[4] Bioorganic & Medicinal Chemistry Letters. Link

-

One-Pot Dithiocarbamate Strategies: Rostamizadeh, S., et al. (2025).[5] Three-component reaction access to S-alkyl dithiocarbamates.[6][7] Green Chemistry.[6] Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. jmaterenvironsci.com [jmaterenvironsci.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. researchgate.net [researchgate.net]

- 6. Three-component reaction access to S-alkyl dithiocarbamates under visible-light irradiation conditions in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Facile access to S-aryl/alkyl dithiocarbamates via a three-component reaction under metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Physicochemical Characterization of 4-methyl-2-(methylthio)thiazole: Boiling Point and Density

Foreword for the Advanced Researcher

Contextual Overview and Physicochemical Significance

4-methyl-2-(methylthio)thiazole belongs to the thiazole family, a class of heterocyclic compounds containing a five-membered ring with both sulfur and nitrogen atoms.[1] Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as building blocks in organic synthesis.[1] The boiling point and density of a compound are fundamental physical properties that are critical for a variety of applications, including:

-

Purification: Fractional distillation, a common method for purifying liquid compounds, is entirely dependent on differences in boiling points.

-

Reaction Engineering: Understanding the boiling point is crucial for selecting appropriate reaction temperatures and preventing the loss of volatile reagents or products.

-

Formulation and Drug Delivery: Density influences the solubility and miscibility of a compound, which are key parameters in the development of pharmaceutical formulations.

-

Regulatory Compliance and Safety: Accurate physical property data is a prerequisite for safety data sheets (SDS) and regulatory submissions.

Estimated Physicochemical Properties of 4-methyl-2-(methylthio)thiazole

In the absence of direct experimental data for 4-methyl-2-(methylthio)thiazole, we can infer estimated values by examining structurally similar compounds. The following table summarizes the reported boiling points and densities of several related thiazole derivatives.

| Compound | Molecular Formula | Boiling Point (°C) | Density (g/mL) |

| 2-Ethyl-4-methylthiazole | C6H9NS | 161-162 | 1.026 @ 25°C |

| 4-Ethyl-2-methylthiazole | C6H9NS | 171-173 | Not Reported |

| 2-Isobutyl-4-methylthiazole | C8H13NS | 189 or 203-206 | Not Reported[2] |

Based on these analogs, it is reasonable to hypothesize that the boiling point of 4-methyl-2-(methylthio)thiazole will likely fall within the range of 160-210°C at atmospheric pressure. The presence of the sulfur atom in the methylthio group may lead to a slightly higher boiling point compared to an ethyl group due to increased molecular weight and potential for dipole-dipole interactions. The density is anticipated to be in the vicinity of 1.0 to 1.1 g/mL at room temperature.

Experimental Determination of Boiling Point

The definitive determination of a compound's boiling point is an essential laboratory practice. The choice of method often depends on the available sample quantity and the required precision.

Methodology: Distillation Method (Macroscale)

For quantities of several milliliters or more, the most straightforward method is a simple distillation.

Protocol:

-

Apparatus Setup: Assemble a standard simple distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.

-

Sample Introduction: Place the 4-methyl-2-(methylthio)thiazole sample and a few boiling chips into the distillation flask.

-

Heating: Begin heating the flask gently using a heating mantle.

-

Observation: Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected. This temperature, when the thermometer bulb is level with the side arm of the distillation head and is bathed in vapor, is the boiling point.

-

Pressure Correction: Record the atmospheric pressure. If the pressure is not exactly 760 mmHg, a pressure correction to the observed boiling point will be necessary for standardization.

Experimental Workflow for Boiling Point Determination (Distillation)

Caption: Workflow for Boiling Point Determination via Distillation.

Causality Behind Experimental Choices

-

Boiling Chips: These are added to prevent "bumping" (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

-

Thermometer Placement: Precise placement is critical. If the bulb is too high, the recorded temperature will be lower than the actual boiling point. If too low, it will be influenced by the superheated liquid, leading to an inaccurate reading.

-

Steady Distillation: A stable temperature during distillation indicates that a pure substance is boiling.

Experimental Determination of Density

Density is a measure of mass per unit volume and is typically determined using a pycnometer or a digital density meter for high accuracy.

Methodology: Pycnometer Method

A pycnometer is a flask with a specific, accurately known volume.

Protocol:

-

Calibration: Clean and dry the pycnometer thoroughly and determine its mass (m_pyc).

-

Water Measurement: Fill the pycnometer with deionized water of a known temperature and record the mass (m_pyc+water).

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the 4-methyl-2-(methylthio)thiazole sample at the same temperature and record the mass (m_pyc+sample).

-

Calculation:

-

Mass of water = (m_pyc+water) - m_pyc

-

Volume of pycnometer = (Mass of water) / (Density of water at the measurement temperature)

-

Mass of sample = (m_pyc+sample) - m_pyc

-

Density of sample = (Mass of sample) / (Volume of pycnometer)

-

Logical Relationship for Density Calculation

Caption: Logical Flow for Density Calculation using a Pycnometer.

Trustworthiness and Self-Validation

The pycnometer method is self-validating because it relies on the accurately known density of a standard substance (water). Any significant deviation in the calculated volume of the pycnometer during calibration would indicate an error in the procedure (e.g., improper cleaning, drying, or temperature control).

Conclusion

While the definitive boiling point and density of 4-methyl-2-(methylthio)thiazole remain to be experimentally determined and published, this guide provides a scientifically rigorous framework for their investigation. By referencing the properties of structurally related compounds, researchers can form a reasonable hypothesis of the expected values. The detailed protocols for determining boiling point and density are presented with an emphasis on the underlying principles to ensure accurate and reproducible results. The adoption of these standardized methods will contribute valuable data to the broader scientific community and facilitate the continued development of thiazole-based compounds in various fields of research.

References

- ChemBK. (n.d.). 4-Methyl-2-(Methylthio)thiazole-5-carbaldehyde.

- The Good Scents Company. (n.d.). 4-ethyl-2-methyl thiazole.

- The Good Scents Company. (n.d.). 2-isobutyl-4-methyl thiazole.

- CymitQuimica. (n.d.). CAS 19975-56-5: 4,5-Dihydro-2-(methylthio)thiazole.

- The Good Scents Company. (n.d.). 2-ethyl-4-methyl thiazole.

- PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-.

- PubChem. (n.d.). 2-Ethyl-4-methyl thiazole.

- Sigma-Aldrich. (n.d.). 2-Ethyl-4-methylthiazole.

- PubChem. (n.d.). 2-(Methylthio)thiazole.

- Chemical Synthesis Database. (n.d.). 4-methyl-2-phenethyl-thiazole.

- NIST. (n.d.). Thiazole, 4-methyl-2-(2-methylpropyl)-.

Sources

The Evolution and Mechanistic Role of 2-Methylthio-4-methylthiazole in Cyanine Dye Synthesis: A Historical and Technical Perspective

Executive Summary

Cyanine dyes represent one of the most versatile classes of synthetic fluorophores, characterized by a polymethine bridge connecting two nitrogenous heterocycles[1]. While modern applications heavily feature indocyanines (e.g., Cy3, Cy5) for biological labeling and Förster resonance energy transfer (FRET)[2], the historical foundation of asymmetric cyanine synthesis relies on the unique electrophilic properties of thiazole derivatives. This technical guide explores the historical significance, mechanistic chemistry, and experimental protocols surrounding 2-methylthio-4-methylthiazole , a pivotal intermediate first synthesized to bypass the limitations of early symmetrical dye condensations[3].

Introduction: The Asymmetric Polymethine Challenge

Cyanines are defined by a conjugated system where one nitrogen atom acts as an electron donor and the other as an electron acceptor, resulting in a delocalized positive charge and exceptionally high extinction coefficients (often exceeding 100,000 L·mol⁻¹·cm⁻¹)[2][4]. Historically, synthesizing symmetrical cyanines was straightforward, but creating asymmetrical cyanines—where the two heterocycles differ—presented a massive challenge due to the rapid formation of homodimerization by-products.

The breakthrough occurred when researchers realized that a 2-alkylthio-substituted thiazole could act as a highly specific electrophile. The synthesis of 2-methylthio-4-methylthiazole by5 provided a stable, reactive building block that revolutionized the "fusion process" for asymmetric cyanine production[3][5].

Mechanistic Logic and Chemical Causality

The utility of 2-methylthio-4-methylthiazole lies in its thioether leaving group. When quaternized with an alkylating agent such as methyl p-toluenesulfonate, the thiazole nitrogen becomes positively charged, drastically increasing the electrophilicity of the C2 position.

During condensation with a nucleophilic partner—typically a heterocyclic ammonium salt containing a reactive methyl group (e.g., p-toluquinaldine)—the methylthio group is expelled as methanethiol (methyl mercaptan)[3][4]. This highly directional reactivity prevents the formation of symmetrical side products, ensuring that the polymethine chain forms exclusively between the two distinct heterocycles.

Mechanistic logic of asymmetric cyanine dye synthesis via 2-methylthio-4-methylthiazole.

Self-Validating Experimental Protocol: The Fusion Process

The following protocol details the synthesis of[3:4-Dimethylthiazole][1:6-dimethyl-2-quinoline]methincyanine iodide, demonstrating the classic 3[3]. This methodology is designed as a self-validating system; each step incorporates a physical or chemical checkpoint to ensure reaction fidelity.

Step-by-Step Methodology:

-

Reagent Fusion (Alkylation): Combine 1.8 g of 2-methylthio-4-methylthiazole, 1.95 g of p-toluquinaldine, and 4.7 g of methyl toluene-p-sulfonate. Heat the mixture at 130–140°C for 3 hours.

-

Causality: The solvent-free high-temperature fusion drives the complete quaternization of the thiazole nitrogen. The lack of solvent maximizes collision frequency, ensuring rapid conversion to the electrophilic intermediate.

-

-

Base-Catalyzed Condensation: Cool the melt slightly and add 20 mL of anhydrous pyridine. Boil under reflux for 30 minutes.

-

Causality: Pyridine serves a dual purpose: it dissolves the viscous melt and acts as a mild base. It deprotonates the active methyl group of the p-toluquinaldine quaternary salt, generating the nucleophile required for the condensation. The evolution of methanethiol gas (detectable by odor) validates that the condensation is actively occurring[3][4].

-

-

Anion Exchange (Metathesis): Pour the hot pyridine solution into a warm aqueous solution of potassium iodide (8.0 g in 50 mL water).

-

Causality: The dye is initially formed as a highly soluble toluene-p-sulfonate salt. The introduction of excess iodide ions triggers a common-ion effect metathesis, precipitating the target dye as a much less soluble iodide salt.

-

-

Purification via Differential Solubility: Filter the crude precipitate and wash extensively with hot benzene.

-

Causality: Thermal degradation of 2-alkylthiothiazolium salts often yields uncharged thiones as principal by-products[3][5]. Because thiones are non-polar, they dissolve readily in hot benzene, whereas the ionic cyanine dye remains completely insoluble. This step self-validates purity by removing the primary contaminant.

-

-

Recrystallization: Recrystallize the washed solid from methanol (approx. 1 g per 50 mL).

-

Result: Yields 1.5 g of pure orange-red crystals, melting point 238°C (decomposition).

-

Self-validating experimental workflow for synthesizing thiazole asymmetric cyanines.

Quantitative Data: Spectral Properties of Cyanine Classes

The structural modifications pioneered by thiazole derivatives paved the way for tuning the photophysical properties of cyanine dyes. By altering the heterocyclic nuclei and the length of the polymethine chain, researchers can shift absorption and emission profiles from the UV to the near-infrared[1][2].

| Dye Class | Core Heterocycle | Typical Abs. Max (nm) | Typical Em. Max (nm) | Primary Application |

| Asymmetric Thiazole Cyanines | 4-Methylthiazole | 435 - 480 | 450 - 500 | Photographic sensitizers, Early probes |

| Benzothiazole Cyanines (e.g., BEBO) | Benzothiazole | 460 - 510 | 480 - 530 | Minor groove binding (DNA)[6] |

| Oxazole Cyanines (e.g., YOYO) | Benzoxazole | 490 - 500 | 510 - 520 | High-affinity DNA intercalation[2] |

| Indocyanines (e.g., Cy3, Cy5) | Indolenine | 550 - 650 | 570 - 670 | Protein/Nucleic acid labeling, FRET[1] |

Modern Legacy in Biotechnology

While 2-methylthio-4-methylthiazole was initially utilized to expand the color sensitivity of silver halide1[1], its chemical legacy is deeply embedded in modern biotechnology. The fundamental condensation chemistry developed during the "fusion process" enabled the synthesis of highly specialized DNA- and protein-binding dyes.

Today, thiazole and benzothiazole-containing cyanines (such as BEBO, TOTO, and Stains-All) are critical tools in genomics[2][6]. These molecules exhibit massive fluorescence enhancement upon binding to the minor groove of DNA or intercalating between base pairs, a direct structural inheritance from the early asymmetric thiazole dyes synthesized over eighty years ago[4][6].

References

- Cyanine Dye Condensations and Thiazole Derivatives Source: RSC Publishing URL

- Cyanine Source: Wikipedia URL

- Synthesis and applications of benzothiazole containing cyanine dyes Source: ResearchGate URL

- Cyanine dyes Source: Lumiprobe URL

- Synthesis and evaluation of new cyanine dyes as minor groove binders Source: Google Patents URL

- Experimental Procedures for Thiazole Methincyanine Iodides Source: RSC Publishing URL

Sources

- 1. Cyanine - Wikipedia [en.wikipedia.org]

- 2. lumiprobe.com [lumiprobe.com]

- 3. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 319. The reactivity of the alkylthio-group in nitrogen ring compounds. Part I. A general method for the preparation of symmetrical and unsymmetrical thiacyanines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. US20040132046A1 - Synthesis and evaluation of new cyanine dyes as minor groove of [POLY (dA-dT)]2 binders - Google Patents [patents.google.com]

Methodological & Application

Application Note: Chemoselective Synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole

Executive Summary

This application note details the optimized synthesis of 4-Methyl-2-(methylsulfanyl)-1,3-thiazole (Target) from 4-methyl-2-thiazolethiol (Starting Material). The protocol addresses the critical challenge of tautomeric selectivity (S-alkylation vs. N-alkylation) inherent in heterocyclic thioamides. We present two distinct methodologies:

-

Method A (Bench-Scale): A high-yielding classical alkylation using Methyl Iodide (MeI) under basic conditions.

-

Method B (Green/Scalable): A Phase-Transfer Catalyzed (PTC) methylation using Dimethyl Carbonate (DMC), eliminating toxic halides and reducing waste.

This guide is designed for medicinal chemists and process engineers, emphasizing mechanistic understanding, process control, and safety.

Critical Analysis: The Tautomerism Challenge

The starting material, 4-methyl-2-thiazolethiol (CAS 4498-39-9), exists in a tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.

-

Thiol Form: Favors S-alkylation (formation of the thioether).

-

Thione Form: Favors N-alkylation (formation of the N-methyl thione).

Mechanistic Pathway & Selectivity

To achieve the target thioether, the reaction must be driven through the thiolate anion . Under basic conditions, the negative charge is delocalized between the Sulfur and Nitrogen atoms. According to Pearson's HSAB theory:

-

Sulfur (Soft Nucleophile): Prefers soft electrophiles (e.g., MeI, alkyl halides).

-

Nitrogen (Hard Nucleophile): Prefers hard electrophiles or protonation.

By selecting a "soft" methylating agent and maintaining a specific pH, we maximize S-selectivity (>95%).

Figure 1: Tautomeric equilibrium and bifurcation of alkylation pathways. S-alkylation is thermodynamically and kinetically favored with soft electrophiles.

Experimental Protocols

Method A: Classical Methylation (Standard Bench Protocol)

Best for: Small scale (<10g), rapid optimization, high purity. Reagents: Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃), Acetone.

Reagent Stoichiometry Table

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 4-Methyl-2-thiazolethiol | 131.22 | 1.0 | Substrate |

| Methyl Iodide (MeI) | 141.94 | 1.1 - 1.2 | Electrophile |

| Potassium Carbonate | 138.21 | 1.5 | Base |

| Acetone | - | 10 vol | Solvent |

Step-by-Step Protocol

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (N₂).

-

Dissolution: Charge the flask with 4-Methyl-2-thiazolethiol (1.0 eq) and Acetone (10 mL/g). Stir until dissolved.

-

Deprotonation: Add Potassium Carbonate (1.5 eq) in a single portion. The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes to ensure thiolate formation.

-

Addition: Add Methyl Iodide (1.1 eq) dropwise via the addition funnel over 10 minutes. Caution: MeI is volatile and toxic. Use a fume hood.

-

Reaction: Heat the mixture to a gentle reflux (approx. 56°C) for 2–3 hours.

-

Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (more polar) should disappear, replaced by a less polar spot (Product).

-

Workup:

-

Cool to RT.

-

Filter off the inorganic salts (K₂CO₃/KI). Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

-

-

Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water (1x) and Brine (1x). Dry over Na₂SO₄, filter, and concentrate. If necessary, purify via vacuum distillation or silica gel flash chromatography.

Method B: Green Phase-Transfer Catalysis (Scalable Protocol)

Best for: Large scale (>100g), green chemistry compliance, avoiding halides. Reagents: Dimethyl Carbonate (DMC), Potassium Carbonate (K₂CO₃), Tetrabutylammonium Bromide (TBAB).[1]

Reagent Stoichiometry Table

| Reagent | Equiv. | Role |

| 4-Methyl-2-thiazolethiol | 1.0 | Substrate |

| Dimethyl Carbonate (DMC) | 5.0 - 10.0 | Reagent & Solvent |

| Potassium Carbonate | 0.2 - 0.5 | Catalytic Base |

| TBAB | 0.05 | Phase Transfer Catalyst |

Step-by-Step Protocol

-

Setup: Use a pressure tube or autoclave (DMC boils at 90°C; reaction requires >100°C for methylation).

-

Charging: Combine 4-Methyl-2-thiazolethiol (1.0 eq), Potassium Carbonate (0.2 eq), and TBAB (0.05 eq) in Dimethyl Carbonate (as solvent).

-

Reaction: Seal the vessel and heat to 130–140°C for 6–8 hours.

-

Note: At this temperature, DMC acts as a methylating agent, releasing CO₂ as the only byproduct.

-

-

Workup:

-

Cool the vessel to RT. Carefully vent any residual CO₂ pressure.

-

Filter the mixture to remove the solid catalyst base.

-

Distill off the excess DMC (recyclable).

-

-

Isolation: The residue is typically pure product. Vacuum distillation can be performed for final polishing.

Process Control & Visualization

Workup & Isolation Workflow

The following flowchart illustrates the critical decision points during the isolation process to ensure purity.

Figure 2: Downstream processing and isolation logic.

Characterization & Validation

To validate the synthesis, compare the analytical data against these expected values. The absence of an N-Me signal (typically broader and further downfield) confirms chemoselectivity.

Expected 1H NMR Data (CDCl₃, 300 MHz)

| Position | Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| C5-H | 6.75 - 6.85 | Singlet (s) | 1H | Thiazole Ring Proton |

| S-CH₃ | 2.60 - 2.70 | Singlet (s) | 3H | Diagnostic S-Methyl |

| C4-CH₃ | 2.35 - 2.45 | Singlet (s) | 3H | Ring Methyl |

Note: If N-alkylation occurs, look for a signal >3.5 ppm corresponding to N-CH₃.

Physical Properties[2][3][4][5][6]

-

Appearance: Colorless to pale yellow liquid or low-melting solid.

-

Boiling Point: ~212°C (at 760 mmHg) [Predicted].[2]

-

Odor: Characteristic sulfur/nutty odor (use adequate ventilation).

Safety & Handling

-

Methyl Iodide (MeI): Highly toxic, suspected carcinogen, and volatile. Must be handled in a well-ventilated fume hood with appropriate gloves (Laminate/Silver Shield).

-

Thiols: The starting material has a disagreeable odor. Bleach (Sodium Hypochlorite) solution should be kept nearby to neutralize any spills or glassware before removal from the hood.

-

Dimethyl Carbonate (DMC): Flammable liquid. Handle away from ignition sources.

References

-

Tautomeric Equilibrium in Heterocyclic Thiols

-

Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole. PMC. Available at: [Link]

-

-

S-Methylation Selectivity

-

Green Methylation with Carbonates

-

Dimethyl Carbonate: Review of Synthesis Routes and Catalysts. MDPI. Available at: [Link]

-

-

Phase Transfer Catalysis

-

Phase-Transfer Catalyzed Alkylation of 2-Mercapto-5-Methyl-1H-Benzimidazole. ResearchGate. Available at: [Link]

-

Sources

Introduction: The Strategic S-Methylation of 4-methyl-2-mercaptothiazole

An Application Note for the Synthesis of 2-(Methylthio)-4-methylthiazole

The thiazole moiety is a cornerstone in medicinal and agricultural chemistry, appearing in a wide array of bioactive compounds. The functionalization of the thiazole ring is a critical step in the development of novel therapeutic agents and specialized chemicals.[1][2][3] 4-methyl-2-mercaptothiazole is a readily available starting material that exists predominantly in its thione tautomeric form. Its strategic S-methylation yields 2-(methylthio)-4-methylthiazole, a versatile intermediate used in the synthesis of fungicides, herbicides, and as a building block for more complex pharmaceutical compounds.[4]

This application note provides a comprehensive, field-proven protocol for the efficient S-methylation of 4-methyl-2-mercaptothiazole. Moving beyond a simple recitation of steps, this guide delves into the causality behind the procedural choices, outlines a self-validating system for reaction monitoring and product verification, and is grounded in authoritative chemical principles. The protocol is designed for researchers in organic synthesis, process development, and medicinal chemistry, providing a reliable method for obtaining high-purity 2-(methylthio)-4-methylthiazole.

Reaction Principles: Mechanism and Reagent Selection

The S-methylation of 4-methyl-2-mercaptothiazole is a classic nucleophilic substitution reaction. The sulfur atom of the mercaptothiazole, upon deprotonation, acts as a potent nucleophile, attacking the electrophilic methyl group of a suitable methylating agent.

Tautomerism and Regioselectivity

2-Mercaptobenzothiazole and its derivatives exist in an equilibrium between the thiol and the more stable thione tautomer.[5] The reaction's success hinges on selectively methylating the sulfur atom over the ring nitrogen. Under basic conditions, the proton on the sulfur atom is more acidic than the N-H proton of the thione tautomer, leading to the formation of a thiolate anion. This thiolate is a soft nucleophile, which, according to Hard and Soft Acid and Base (HSAB) theory, preferentially reacts with the soft electrophilic carbon of methylating agents like methyl iodide. This kinetic preference ensures high regioselectivity for the S-methylated product. While N-methylation can occur, particularly under acidic conditions or with different alkylating agents, the protocol described here is optimized to favor S-methylation.[6]

Choice of Reagents

-

Base: A moderately strong base is required to deprotonate the thiol. Sodium hydroxide (NaOH) is a cost-effective and efficient choice for this purpose, generating the highly nucleophilic sodium thiolate salt. Alternatives like potassium carbonate or sodium hydride can also be used, with the latter being suitable for anhydrous conditions.[7][8]

-

Methylating Agent: Methyl iodide (CH₃I) is a highly effective methylating agent for this transformation due to the excellent leaving group ability of the iodide ion.[9] However, it is toxic and must be handled with extreme care.[10] Alternative, less toxic reagents include dimethyl sulfate (DMS) or trimethyl phosphate (TMP).[11][12] This protocol will focus on the use of methyl iodide for its high reactivity and yield.

-

Solvent: A polar aprotic solvent like ethanol is suitable as it can dissolve both the starting mercaptothiazole and the sodium hydroxide, facilitating the formation of the thiolate. It also readily dissolves the methyl iodide.

Visualized Reaction Scheme and Workflow

The following diagrams illustrate the chemical transformation and the general laboratory workflow.

Caption: S-methylation of 4-methyl-2-mercaptothiazole.

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | CAS No. | Mol. Wt. ( g/mol ) | Amount | Notes |

| 4-methyl-2-mercaptothiazole | 5685-06-3 | 131.21 | 5.00 g (38.1 mmol) | Starting material. |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 1.68 g (42.0 mmol) | Base, 1.1 equivalents. |

| Methyl Iodide (CH₃I) | 74-88-4 | 141.94 | 2.65 mL (42.0 mmol) | Methylating agent, 1.1 eq. |

| Ethanol (EtOH) | 64-17-5 | 46.07 | 100 mL | Reaction solvent. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~200 mL | Extraction solvent. |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | For work-up. |

| Brine (sat. NaCl aq.) | 7647-14-5 | 58.44 | ~50 mL | For washing. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying agent. |

| Silica Gel (230-400 mesh) | 7631-86-9 | - | As needed | For chromatography. |

| TLC Plates (Silica gel 60 F₂₅₄) | - | - | As needed | For reaction monitoring. |

Safety Precautions

-

General: This procedure must be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[13][14][15]

-

Methyl Iodide: Methyl iodide is highly toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution. Avoid inhalation and skin contact. Use a syringe or cannula for transfer.[10] All equipment in contact with methyl iodide should be decontaminated with an appropriate quenching solution (e.g., alcoholic potassium hydroxide).

-

Sodium Hydroxide: NaOH is corrosive and can cause severe burns. Avoid contact with skin and eyes.

-

Flammability: Ethanol and Ethyl Acetate are flammable liquids. Keep away from ignition sources.[13][15]

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-2-mercaptothiazole (5.00 g, 38.1 mmol) and ethanol (100 mL). Stir the suspension at room temperature.

-

Base Addition: Add sodium hydroxide pellets (1.68 g, 42.0 mmol) to the suspension. Stir until all solids have dissolved to form a clear, yellowish solution of the sodium thiolate. This step is mildly exothermic.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

-

Addition of Methylating Agent: Using a syringe, add methyl iodide (2.65 mL, 42.0 mmol) dropwise to the cold, stirred solution over 15-20 minutes. Ensure the temperature does not rise above 10 °C during the addition. A white precipitate (sodium iodide) will begin to form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 20% ethyl acetate in hexanes mixture. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

-

Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 75 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with deionized water (1 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of 5% to 20% ethyl acetate in hexanes as the eluent.

-

Isolation: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford 2-(methylthio)-4-methylthiazole as a colorless to pale yellow oil. A typical yield is 85-95%.

Product Characterization

The identity and purity of the final product should be confirmed by standard analytical methods:

-

¹H NMR: Expect signals corresponding to the S-methyl group (singlet, ~2.7 ppm), the C4-methyl group (singlet, ~2.4 ppm), and the thiazole ring proton (singlet, ~6.8 ppm).

-

¹³C NMR: Expect signals for the S-methyl carbon, the C4-methyl carbon, and the three carbons of the thiazole ring.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass (C₅H₇NS₂, MW: 145.25) should be observed.

Troubleshooting Guide

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Incomplete Reaction | - Insufficient reaction time or temperature.- Inactive or insufficient amount of methyl iodide.- Insufficient base. | - Allow the reaction to stir for a longer period.- Use fresh, high-purity methyl iodide.- Ensure 1.1 equivalents of base were added and fully dissolved. |

| Low Yield | - Loss of product during work-up or extraction.- Volatility of the product. | - Ensure complete extraction from the aqueous phase.- Be cautious during solvent removal on the rotary evaporator; avoid high temperatures. |

| Presence of N-Methylated Side Product | - Reaction conditions favoring N-alkylation (e.g., acidic traces, different solvent/base system). | - Strictly adhere to basic conditions. The use of NaOH strongly favors S-deprotonation and subsequent methylation.[6] |

| Multiple Unidentified Spots on TLC | - Degradation of starting material or product.- Impure reagents. | - Ensure the reaction is not overheated.- Use reagents from reliable sources. |

Conclusion

This application note details a robust and high-yielding protocol for the S-methylation of 4-methyl-2-mercaptothiazole. By carefully controlling the reaction conditions and understanding the underlying chemical principles, researchers can reliably synthesize 2-(methylthio)-4-methylthiazole. The emphasis on safety, procedural causality, and thorough characterization provides a comprehensive guide for professionals in drug development and chemical synthesis, enabling the efficient production of this valuable synthetic intermediate.

References

- BARTOLINE. (2018). SAFETY DATA SHEET BARTOLINE - Methylated Spirits.

-

Shimizu, M., Shimazaki, T., & Sodeoka, M. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 433-440. Retrieved from [Link]

-

Kim, J., et al. (2025). Direct S-Azidomethylation of Thiols with N-Azidomethyldisulfonimides. Organic Letters. Retrieved from [Link]

-

Tetconnect. (n.d.). SAFETY DATA SHEET METHYLATED SPIRIT. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Methylated spirit. Retrieved from [Link]

-

Organic Chemistry Portal. (2022). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

-

ResearchGate. (2025). Enzymatic S‐Methylation of Thiols Catalyzed by Different O‐Methyltransferases. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-methyl-2-methylthio-4-phenyl-thiazole. Retrieved from [Link]

-

New Journal of Chemistry. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates. Retrieved from [Link]

-

Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Retrieved from [Link]

-

ResearchGate. (n.d.). S-methylation of organosulfur substrates: A comprehensive overview. Retrieved from [Link]

-

Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved from [Link]

Sources

- 1. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]